molecular formula C9H15N3 B13064630 3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Cat. No.: B13064630
M. Wt: 165.24 g/mol
InChI Key: RQTFJAQHNOETLT-UHFFFAOYSA-N
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Description

3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the use of 5-aminopyrazoles and α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . The compound may also interact with other proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique propyl group in this compound may confer distinct reactivity and selectivity in various applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H15N3/c1-2-3-8-7-4-5-10-6-9(7)12-11-8/h10H,2-6H2,1H3,(H,11,12)

InChI Key

RQTFJAQHNOETLT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC2=C1CCNC2

Origin of Product

United States

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